molecular formula C23H26O3 B2858221 4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate CAS No. 331459-88-2

4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate

Cat. No.: B2858221
CAS No.: 331459-88-2
M. Wt: 350.458
InChI Key: JGYOERFSWKBFJH-OBGWFSINSA-N
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Description

4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate is a synthetic chalcone derivative offered for research and development purposes. This compound features a chalcone backbone, a structure known for its wide range of investigated biological activities and material properties . The core chalcone scaffold is characterized by its two aromatic rings linked by an α,β-unsaturated ketone system, which is a common pharmacophore in medicinal chemistry research . The specific substitution on this molecule, with an octanoate ester group, is designed to influence its lipophilicity and biomembrane permeability, making it a compound of interest for structure-activity relationship (SAR) studies. Researchers may explore its potential application in various fields based on the properties of analogous structures. Its mechanism of action, should it possess any biological activity, would be highly dependent on the specific research context and target. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] octanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O3/c1-2-3-4-5-9-12-23(25)26-21-16-13-19(14-17-21)15-18-22(24)20-10-7-6-8-11-20/h6-8,10-11,13-18H,2-5,9,12H2,1H3/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYOERFSWKBFJH-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate typically involves the esterification of 4-[(E)-3-oxo-3-phenyl-1-propenyl]phenol with octanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl and propenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenyl or propenyl derivatives.

Scientific Research Applications

4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate with analogous octanoate esters and related derivatives:

Compound Name CAS Number Key Functional Groups Primary Applications Toxicity/Regulatory Notes
This compound Not provided Ester, α,β-unsaturated ketone, phenyl Undocumented (research use) No toxicity data available
Bromoxynil octanoate 56634-95-8 Ester, nitrile, halogenated phenol Herbicide Moderate toxicity; regulated
Phenyl mercury octanoate 13864-38-5 Ester, organomercury Biocide (historical) High toxicity; restricted (<0.01% Hg)
[4-[(4-propanoylphenyl)diazenyl]phenyl] octanoate 77607-11-5 Ester, diazenyl (azo), propanoyl Dye/pigment candidate Undocumented

Key Research Findings

Bromoxynil Octanoate
  • Application : A post-emergence herbicide targeting broadleaf weeds. Esterification enhances lipophilicity, improving foliar absorption and efficacy .
  • Toxicity : Classified as moderately toxic, with regulatory limits on residues in agricultural products.
Phenyl Mercury Octanoate
  • Historical Use : Employed as a biocide and preservative in paints and coatings.
  • Regulatory Status : Restricted under EU regulations due to mercury content (≥0.01% by weight prohibited) .
Diazenyl-Substituted Octanoate (77607-11-5)
  • No toxicity data available, but azo compounds are often scrutinized for carcinogenic metabolites.
Target Compound: this compound
  • Hypothesized Properties :
    • The α,β-unsaturated ketone may confer reactivity useful in Michael addition or polymerization reactions.
    • The phenyl group could enhance stability or facilitate π-π interactions in material science applications.
  • Research Gaps: Limited data on synthesis, biological activity, or industrial use necessitate further studies.

Critical Analysis of Structural and Functional Divergences

  • Mercury vs. Non-Mercury Derivatives: Mercury-containing octanoates (e.g., phenyl mercury octanoate) exhibit biocidal activity but face severe regulatory restrictions due to environmental and health risks . Non-mercury analogs like bromoxynil octanoate prioritize functional group modifications (e.g., nitrile, halogen) for targeted agrochemical effects.
  • Azo vs. α,β-Unsaturated Ketone Moieties : Diazenyl groups (e.g., 77607-11-5) enable chromophoric properties, whereas the α,β-unsaturated ketone in the target compound may favor chemical reactivity or bioactivity.
  • Ester Chain Length: All compared compounds share the octanoate chain, suggesting a balance between hydrophobicity and molecular weight for optimal bioavailability or material compatibility.

Q & A

Spectroscopy :

  • ¹H/¹³C NMR : Assign proton environments (e.g., vinyl protons at δ 6.8–7.5 ppm) and carbonyl carbons (δ 170–210 ppm) .
  • FT-IR : Confirm ester (C=O at ~1740 cm⁻¹) and α,β-unsaturated ketone (C=O at ~1680 cm⁻¹) functionalities .

X-ray crystallography : Resolve stereochemistry (e.g., E-configuration of the propenyl group) using SHELXTL software .

Q. How can researchers address structural elucidation challenges?

  • Methodological Answer : Ambiguities in stereochemistry or substituent positioning require:

Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using Gaussian 09 .

Crystallographic refinement : Apply programs like DIAMOND to analyze hydrogen bonding and packing motifs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer : Systematic parameter variation and design of experiments (DOE) are critical:

Catalyst screening : Test transition-metal catalysts (e.g., Pd/C) for selective hydrogenation of byproducts .

Solvent optimization : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents to balance reaction rate and selectivity .

Kinetic studies : Monitor intermediate formation via in-situ UV-Vis spectroscopy to identify rate-limiting steps .

Q. What strategies reconcile contradictory data in published synthetic protocols?

  • Methodological Answer : Resolve discrepancies (e.g., conflicting yields) through:

Reproducibility trials : Replicate protocols under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference .

Computational modeling : Use molecular dynamics simulations to predict solvent effects on reaction pathways .

Q. How can researchers evaluate the compound’s potential biological activity?

  • Methodological Answer : Prioritize in silico and in vitro methods:

Molecular docking : Simulate interactions with target proteins (e.g., cyclooxygenase-2) using AutoDock Vina .

Enzyme inhibition assays : Measure IC₅₀ values via fluorometric or colorimetric readouts (e.g., using microplate readers) .

Q. What computational approaches predict structure-property relationships?

  • Methodological Answer : Leverage quantum mechanical and cheminformatics tools:

DFT calculations : Map electrostatic potential surfaces to identify reactive sites .

QSAR modeling : Corlate substituent effects (e.g., octanoate chain length) with logP or solubility using Python-based libraries .

Q. How should stability and degradation studies be designed for this compound?

  • Methodological Answer :

Forced degradation : Expose to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13) to identify degradation products .

HPLC-MS monitoring : Track decomposition pathways and quantify half-lives under accelerated stability conditions .

Q. What methodologies validate experimental data in interdisciplinary studies?

  • Methodological Answer : Cross-validate using:

Statistical analysis : Apply ANOVA to compare batch-to-batch variability in purity/yield .

Inter-laboratory collaboration : Share raw crystallographic data (e.g., CIF files) for independent refinement .

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